A Senior Application Scientist's Guide to the Solubility of 3-Chloroquinoxaline-2-carbonyl chloride in Organic Solvents
A Senior Application Scientist's Guide to the Solubility of 3-Chloroquinoxaline-2-carbonyl chloride in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of a Solubility Profile
3-Chloroquinoxaline-2-carbonyl chloride is a valuable heterocyclic building block in medicinal chemistry and materials science. Quinoxaline derivatives are known to possess a wide range of biological activities, making them key scaffolds in drug discovery.[1][2] The dual reactivity of this molecule—the chloro-substituent on the quinoxaline ring and the highly reactive carbonyl chloride group—makes it a versatile intermediate for creating complex molecular architectures.[3][4]
Understanding the solubility of this compound is paramount. It directly influences:
-
Reaction Kinetics: The rate and efficiency of a reaction often depend on the concentration of the dissolved reactant.
-
Solvent Selection: Choosing an appropriate solvent is critical not only for dissolution but also for preventing unwanted side reactions.
-
Purification: Crystallization and chromatographic purification methods are fundamentally dependent on solubility characteristics.
-
Formulation: For drug development applications, solubility is a key determinant of bioavailability and delivery methods.
Given the absence of published data, this guide provides the necessary framework for a scientist to predict, measure, and interpret the solubility of 3-chloroquinoxaline-2-carbonyl chloride.
Part 1: Theoretical Solubility Profile & Solvent Selection Rationale
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] By analyzing the molecular structure of 3-chloroquinoxaline-2-carbonyl chloride, we can infer its likely behavior in various organic solvents.
Molecular Structure Analysis:
-
Quinoxaline Core: This bicyclic aromatic system contains two nitrogen atoms, making it moderately polar. It can participate in π-π stacking interactions.
-
Chloro Group: An electron-withdrawing group that adds to the molecule's overall polarity and can engage in dipole-dipole interactions.
-
Carbonyl Chloride Group (-COCl): This is a highly polar and extremely reactive functional group. It is a strong hydrogen bond acceptor but, more importantly, it is highly susceptible to nucleophilic attack, especially from protic solvents.
Predicted Solubility:
Based on this structure, we can predict the following:
-
High Solubility Expected in: Polar aprotic solvents that can engage in strong dipole-dipole interactions without reacting with the carbonyl chloride. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile (ACN). Dimethylformamide (DMF) is also a likely candidate for high solubility, as it is often used as a solvent in reactions involving this class of compounds.[3][7]
-
Moderate to Low Solubility Expected in: Nonpolar aprotic solvents such as Toluene, Hexanes, and Diethyl Ether. The polarity of the molecule will likely limit its miscibility with these solvents.[6]
-
Reactive/Unstable in: Protic solvents like water, methanol, and ethanol. The carbonyl chloride group will readily react with the hydroxyl group of these solvents, leading to the formation of the corresponding carboxylic acid or ester.[8] This is not a dissolution process but a chemical transformation.
This theoretical assessment is the basis for selecting a logical range of solvents for experimental determination.
Part 2: A Validated Experimental Protocol for Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9] The following protocol is a self-validating system designed for accuracy and reproducibility.
Experimental Workflow Overview
The overall process involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
Materials:
-
3-Chloroquinoxaline-2-carbonyl chloride (high purity)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer and orbital shaker/incubator
-
Centrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10]
Procedure:
-
Preparation of Suspensions:
-
To a series of pre-weighed 2 mL glass vials, add an excess amount of 3-chloroquinoxaline-2-carbonyl chloride (e.g., ~20 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.[9]
-
Record the exact mass of the compound added.
-
Carefully add 1.0 mL of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours. This duration is typically sufficient to ensure the solution has reached thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, visually confirm that excess solid remains.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step is crucial for cleanly separating the saturated liquid phase.[11]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a known volume of a suitable solvent (typically Acetonitrile) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Method: Develop an HPLC method suitable for quinoxaline derivatives. A C18 column with a mobile phase of methanol or acetonitrile and water (containing 0.1% formic acid) is often a good starting point.[12][13]
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.
-
Calibration: Prepare a standard curve using known concentrations of 3-chloroquinoxaline-2-carbonyl chloride.
-
Analysis: Inject the diluted samples and determine their concentration by comparing the peak area to the standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Part 3: Safety, Handling, and Data Presentation
Critical Safety & Handling Precautions
3-Chloroquinoxaline-2-carbonyl chloride is a reactive acyl chloride and requires careful handling.[14]
-
Reactivity: Acyl chlorides react violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[15] All work must be conducted in a moisture-free environment, preferably in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.[16]
-
Disposal: Dispose of waste according to institutional and local regulations for reactive chemical waste.
Data Presentation: A Framework for Your Results
Since experimental data must be generated, the following table provides a structured format to record your findings. The "Predicted Solubility" column is based on the theoretical analysis and serves as a hypothesis to be tested.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Observations |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Record experimental value | Clear dissolution expected. |
| Tetrahydrofuran (THF) | 4.0 | High | Record experimental value | ||
| Ethyl Acetate | 4.4 | High | Record experimental value | ||
| Acetonitrile (ACN) | 5.8 | High | Record experimental value | ||
| Dimethylformamide (DMF) | 6.4 | High | Record experimental value | ||
| Nonpolar Aprotic | Toluene | 2.4 | Low-Medium | Record experimental value | |
| Diethyl Ether | 2.8 | Low-Medium | Record experimental value | ||
| Hexanes | 0.1 | Low | Record experimental value | Likely very poor solubility. | |
| Protic (Reactive) | Methanol | 5.1 | Reactive | N/A | Vigorous reaction, gas evolution. |
| Ethanol | 4.3 | Reactive | N/A | Vigorous reaction, gas evolution. | |
| Water | 10.2 | Reactive | N/A | Violent reaction, hydrolysis. |
Conclusion
This guide provides a comprehensive framework for a researcher to approach the solubility determination of 3-chloroquinoxaline-2-carbonyl chloride. By combining a theoretical understanding of its molecular properties with a rigorous, validated experimental protocol, scientists can generate the reliable data necessary for advancing their research. The emphasis on the reactivity of the carbonyl chloride functional group is a critical consideration for both experimental design and laboratory safety. The methodologies described herein are fundamental to chemical and pharmaceutical development, ensuring that subsequent synthetic and formulation efforts are built on a solid foundation of physicochemical understanding.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
- Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Scribd. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
-
ResearchGate. (n.d.). HPLC chromatogram of the quinoxaline derivatives of citrus honey. Retrieved from [Link]
-
Frontiers. (2020, September 10). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]
-
MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Acyl chloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]
-
Arkivoc. (2018, May 13). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. study.com [study.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 15. nj.gov [nj.gov]
- 16. chemos.de [chemos.de]
